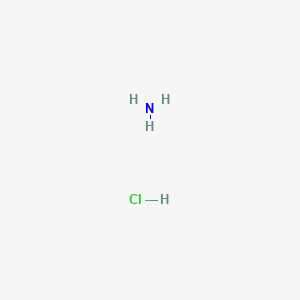
AMMONIUM CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMMONIUM CHLORIDE is a crystalline form of this compound, a white crystalline salt that is highly soluble in water. It is an ammonium salt of hydrogen chloride and consists of ammonium cations and chloride anions. This compound is known for its various applications in scientific research, industry, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AMMONIUM CHLORIDE can be synthesized through the direct reaction between ammonia gas and hydrochloric acid in an aqueous solution. The reaction is as follows:
NH3+HCl→NH4Cl
The resulting this compound is then separated and dried for use .
Industrial Production Methods
One of the primary industrial methods for producing this compound is the Modified Solvay Process, also known as the Ammonia-Soda Ash Process. This process involves the reaction of ammonia with carbon dioxide and water to produce ammonium bicarbonate, which then reacts with sodium chloride to form this compound and sodium bicarbonate. The reaction is as follows:
NH3+CO2+H2O+NaCl→NH4Cl+NaHCO3
Analyse Des Réactions Chimiques
Types of Reactions
AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to form nitrogen gas and water.
It reacts with strong bases like sodium hydroxide to release ammonia gas:Substitution: NH4Cl+NaOH→NH3+NaCl+H2O
Upon heating, this compound decomposes into ammonia and hydrogen chloride:Decomposition: NH4Cl→NH3+HCl
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, with some requiring elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include ammonia gas, sodium chloride, and water. In oxidation reactions, nitrogen gas and water are produced.
Applications De Recherche Scientifique
AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a buffer solution to control pH levels in various chemical reactions and experiments.
Industry: this compound is used in the production of fertilizers, as it provides a sufficient source of nitrogen for the soil.
Mécanisme D'action
The mechanism of action of ammonium chloride involves increasing the acidity by increasing the concentration of hydrogen ions. In the body, this compound is converted into urea by the liver, releasing hydrogen and chloride ions into the extracellular fluid. This process helps maintain acid-base balance, especially in cases of metabolic acidosis . As an expectorant, this compound’s irritative action on the bronchial mucosa leads to the production of respiratory tract fluid, facilitating effective coughing .
Comparaison Avec Des Composés Similaires
AMMONIUM CHLORIDE can be compared with other ammonium salts such as ammonium fluoride, ammonium bromide, and ammonium iodide. While all these compounds share the ammonium cation, their anions differ, leading to variations in their chemical properties and applications. For example:
Ammonium fluoride: Used in glass etching and as a preservative.
Ammonium bromide: Used in photography and as a flame retardant.
Ammonium iodide: Used in medicine as an expectorant and in photography.
This compound is unique due to its high solubility in water and its extensive use in various industrial and scientific applications.
Propriétés
Formule moléculaire |
ClH4N |
|---|---|
Poids moléculaire |
53.49 g/mol |
Nom IUPAC |
azane;hydrochloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3 |
Clé InChI |
NLXLAEXVIDQMFP-UHFFFAOYSA-N |
SMILES |
N.Cl |
SMILES canonique |
N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















